(R)-2-(Fmoc-amino)-3-(3-iodophenyl)propanoic Acid
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Overview
Description
Fmoc-3-iodo-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an iodine atom at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-iodo-L-phenylalanine typically involves the iodination of Fmoc-L-phenylalanine. The process begins with the protection of the amino group of phenylalanine using the Fmoc group. The iodination is then carried out using iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the 3-position of the phenyl ring .
Industrial Production Methods: Industrial production methods for Fmoc-3-iodo-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-iodo-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds can be used for substitution reactions.
Peptide Coupling: Reagents like HATU or DIC are commonly used for peptide bond formation.
Deprotection: Piperidine in dimethylformamide (DMF) is used for Fmoc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Peptides: When used in peptide synthesis, it forms peptides with specific sequences and functionalities.
Scientific Research Applications
Chemistry: Fmoc-3-iodo-L-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The iodine atom can serve as a radiolabel for imaging studies .
Medicine: The presence of the iodine atom can enhance the compound’s pharmacokinetic properties .
Industry: Fmoc-3-iodo-L-phenylalanine is used in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-3-iodo-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Fmoc-4-iodo-L-phenylalanine: Similar structure but with the iodine atom at the 4-position.
Fmoc-3-fluoro-L-phenylalanine: Contains a fluorine atom instead of iodine at the 3-position.
Fmoc-L-phenylalanine: Lacks the iodine atom, making it less reactive in certain chemical reactions .
Uniqueness: Fmoc-3-iodo-L-phenylalanine is unique due to the presence of the iodine atom at the 3-position, which can participate in specific chemical reactions and interactions that are not possible with other derivatives. This makes it a valuable tool in peptide synthesis and various scientific research applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOJXLIQFVOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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